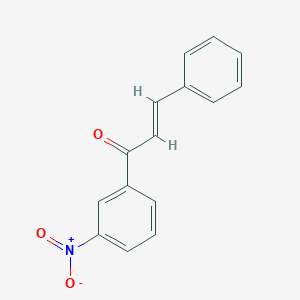

1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one

描述

WR-089120 是一种主要作为研发药物的小分子药物。 它以其对细胞周期蛋白依赖性蛋白激酶 Pfmrk 的潜在抑制作用而闻名,该激酶在细胞周期调节中起着至关重要的作用 .

准备方法

WR-089120 的合成涉及多个步骤,包括中间体的制备和最终化合物的合成。合成路线通常涉及在受控反应条件下使用各种试剂和催化剂。 工业生产方法可能包括使用优化反应条件的大规模合成,以确保高产率和纯度 .

化学反应分析

科学研究应用

Medicinal Chemistry Applications

1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one exhibits notable pharmacological properties that make it a candidate for drug development. Key areas of research include:

Anticancer Activity :

Studies have indicated that this compound may inhibit cancer cell proliferation. For example, a study demonstrated its potential as an inhibitor of cyclin-dependent protein kinase Pfmrk, which is crucial for cell cycle regulation .

Antimicrobial Properties :

Research suggests that the compound possesses antimicrobial activity, making it a potential agent for developing new antibiotics. Its structural features allow it to interact effectively with microbial targets .

Anti-inflammatory Effects :

In vivo studies have shown that chalcones with nitro substitutions exhibit significant anti-inflammatory effects. The position of the nitro group plays a critical role in their efficacy, as evidenced by comparative studies on various nitrochalcones .

Anxiolytic Activity :

Preliminary investigations have revealed that certain derivatives of chalcone exhibit anxiolytic-like effects, suggesting potential applications in treating anxiety disorders .

Material Science Applications

The unique properties of this compound extend to material science:

Nonlinear Optical Properties :

Chalcones are being explored for their nonlinear optical applications due to their ability to manipulate light at molecular levels. This compound's structure allows for significant alterations in optical properties when subjected to external stimuli .

Comparative Analysis of Chalcones

The following table summarizes the biological activities of various nitrochalcones, including this compound:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity | Anxiolytic Activity |

|---|---|---|---|---|

| This compound | Moderate | Yes | Yes | Yes |

| 4-Nitrophenyl Chalcone | High | Moderate | High | No |

| 2-Nitrophenyl Chalcone | Low | Yes | Moderate | Yes |

Case Study 1: Anticancer Research

A study conducted on various chalcones, including this compound, demonstrated its ability to induce apoptosis in cancer cells through the inhibition of specific signaling pathways. The results indicated a dose-dependent response, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanisms

In an experimental model using TPA-induced inflammation in mice, the compound exhibited significant inhibition of inflammatory markers. The study concluded that the presence of the nitro group enhances the compound's interaction with COX enzymes, leading to reduced inflammation .

作用机制

WR-089120 的作用机制涉及抑制细胞周期蛋白依赖性蛋白激酶 Pfmrk。这种抑制会破坏细胞周期,导致细胞周期停滞并可能诱导癌细胞凋亡。 所涉及的分子靶点和途径包括细胞周期蛋白依赖性蛋白激酶途径和相关的信号通路 .

相似化合物的比较

WR-089120 可以与其他类似化合物进行比较,例如:

WR-190706: 该化合物具有 12000 纳摩尔的 IC50 值。

WR-203581: 该化合物具有 18000 纳摩尔的 IC50 值。

WR-289009: 该化合物具有 8200 纳摩尔的 IC50 值。WR-089120 由于其对细胞周期蛋白依赖性蛋白激酶 Pfmrk 的特异性抑制作用及其潜在的治疗应用而具有独特之处.

生物活性

1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their role as precursors to flavonoids and isoflavonoids, which possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a nitro group (-NO2) at the para position relative to the carbonyl group in the chalcone framework. The presence of this nitro group significantly influences its biological activities.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In studies involving various cancer cell lines, such as chronic lymphocytic leukemia (CLL) cells, this compound demonstrated significant antiproliferative effects with IC50 values ranging from 0.17 to 2.69 µM for different derivatives tested . The mechanism underlying this activity appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of chalcones is well-documented. Specifically, studies have shown that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Molecular docking studies revealed that this compound interacts favorably with the active sites of these enzymes, suggesting a mechanism for its anti-inflammatory action .

Vasorelaxant Activity

Another notable biological activity is the vasorelaxant effect observed in vitro. Compounds similar to this compound have shown significant vasorelaxation percentages in the presence of endothelium, indicating potential cardiovascular benefits. For example, related compounds exhibited relaxation percentages exceeding 80% under controlled conditions . The nitro group’s position is critical; molecular docking studies suggest that it enhances interactions with endothelial nitric oxide synthase (eNOS), contributing to vasorelaxation .

The biological activities of this compound can be attributed to several mechanisms:

- ROS Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

- Enzyme Inhibition : Competitive inhibition of COX enzymes and modulation of eNOS activity.

- Molecular Interactions : Favorable binding interactions with key proteins involved in inflammation and cancer pathways.

Case Studies

Several case studies highlight the efficacy of chalcones like this compound:

- Antiproliferative Effects : A study evaluated various nitro-substituted chalcones against CLL cell lines, confirming significant cytotoxicity and pro-apoptotic effects at low concentrations .

- Inflammation Models : In vivo models demonstrated reduced inflammation markers following treatment with chalcone derivatives, correlating with decreased COX activity and increased nitric oxide production .

属性

IUPAC Name |

(E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(18)19/h1-11H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXRQBATDWPDNF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420806 | |

| Record name | (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16619-21-9 | |

| Record name | NSC186962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU4XUE585D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。